molecular formula C8H8INO3 B1443654 methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate CAS No. 1407516-41-9

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B1443654
CAS No.: 1407516-41-9
M. Wt: 293.06 g/mol
InChI Key: DFWLJCUANGFMJH-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H8INO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Scientific Research Applications

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 5-acetyl-1H-pyrrole-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting 5-acetyl-4-iodo-1H-pyrrole-2-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-acetyl-4-substituted-1H-pyrrole-2-carboxylates.

    Oxidation: Formation of 5-acetyl-4-iodo-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxylate.

    Coupling: Formation of biaryl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-iodo-1H-pyrrole-2-carboxylate: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Methyl 5-acetyl-1H-pyrrole-2-carboxylate: Lacks the iodine atom, which may limit its use in coupling reactions.

    Methyl 4-iodo-1H-pyrrole-2-carboxylate:

Uniqueness

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both the iodine atom and the acetyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWLJCUANGFMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(N1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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